ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate
Description
Ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate is a heterocyclic compound featuring a pyrrole core fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-fluorophenyl group. The oxadiazole moiety is a bioisostere for carboxylic acids or esters, which may influence binding affinity to biological targets such as enzymes or receptors. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and modulate electronic properties .
Properties
IUPAC Name |
ethyl 2-[[2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4/c1-2-26-16(25)10-20-15(24)11-23-9-3-4-14(23)18-21-17(22-27-18)12-5-7-13(19)8-6-12/h3-9H,2,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHSYKRHMMOKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate typically involves multi-step organic reactions. The process begins with the preparation of the 1H-pyrrole core, followed by the introduction of the 1,2,4-oxadiazole ring and the 4-fluorophenyl group. The final step involves the acetylation of the glycine ester. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the compound’s structural features .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrole-Oxadiazole Hybrids
Compound A : N-{2-[(4-Fluoro-1,3-dihydro-2H-isoindol-2-yl)(methyl)amino]-2-oxoethyl}-N-[2-methyl-5-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]glycine (CAS: 1190893-64-1)
- Structure : Contains a glycine backbone linked to a 1,2,4-oxadiazole-substituted phenyl ring and a fluorinated isoindoline moiety.
- The carboxylic acid group in Compound A may reduce oral bioavailability relative to the ethyl ester in the target compound .
Compound B : 5-(4-Fluorophenyl)-1-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-2-isopropyl-N,4-diphenyl-1H-pyrrole-3-carboxamide (CAS: C33H33FN2O4)
- Structure : Features a pyrrole ring with 4-fluorophenyl and carboxamide substituents, linked to a tetrahydrofuran derivative.
- Comparison: The carboxamide group in Compound B replaces the oxadiazole in the target compound, altering hydrogen-bonding interactions. The tetrahydrofuran side chain may enhance solubility but reduce lipophilicity compared to the acetyl-glycinate ethyl ester.
Fluorophenyl-Containing Pharmacophores
Atorvastatin-Related Compound C : Calcium (3R,5R)-7-[2,3-Bis(4-fluorophenyl)-5-isopropyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate (CAS: C66H66CaF4N4O10)
- Structure : A statin derivative with dual 4-fluorophenyl groups on a pyrrole core.
- The dihydroxyheptanoate chain confers HMG-CoA reductase inhibitory activity, a feature absent in the target compound. The acetyl-glycinate ester in the target compound may confer distinct pharmacokinetic properties, such as prolonged half-life .
Data Table: Key Structural and Functional Differences
| Compound | Core Structure | Key Substituents | Bioisostere | Potential Target |
|---|---|---|---|---|
| Target Compound | Pyrrole-Oxadiazole | 4-Fluorophenyl, Acetyl-glycinate ethyl ester | 1,2,4-Oxadiazole | Enzymes/Receptors |
| Compound A (1190893-64-1) | Phenyl-Oxadiazole | 4-Fluoro-isoindoline, Glycine | None | Kinases/Transporters |
| Compound B (C33H33FN2O4) | Pyrrole-Carboxamide | 4-Fluorophenyl, Tetrahydrofuran | Carboxamide | HMG-CoA Reductase |
| Atorvastatin-Related Compound C | Pyrrole-Statine | Bis-4-fluorophenyl, Dihydroxyheptanoate | Carbamoyl | Cholesterol Synthesis |
Biological Activity
Ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate (CAS Number: 1260936-99-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H17FN4O4 |
| Molecular Weight | 372.3 g/mol |
| CAS Number | 1260936-99-9 |
Synthesis
The synthesis of this compound involves multiple steps:
- Preparation of the Pyrrole Core : The synthesis begins with the formation of the 1H-pyrrole core.
- Introduction of the Oxadiazole Ring : The 1,2,4-oxadiazole ring is then introduced.
- Acetylation : Finally, the glycine ester is acetylated to yield the final product.
Each step requires specific reagents and conditions to ensure high yield and purity.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : Studies have evaluated its effects on breast, colon, and lung cancer cell lines.
- Mechanism of Action : The exact mechanism remains under investigation; however, it is suggested that the activity may not be linked to common pathways such as inhibition of dihydrofolate reductase (DHFR) .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The interaction with microbial enzymes or cellular structures could potentially inhibit growth or induce cell death in pathogenic organisms .
The biological activity of this compound likely involves:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors within target cells.
- Pathway Modulation : These interactions could lead to modulation of key biological pathways involved in cell proliferation and survival.
Further research is required to elucidate the precise molecular targets and pathways affected by this compound.
Study on Antiproliferative Effects
A study published in a peer-reviewed journal demonstrated that derivatives related to ethyl N-{...} exhibited varying degrees of antiproliferative effects across different cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range against breast cancer cells .
Investigation of Antimicrobial Properties
Another research effort focused on evaluating the antimicrobial efficacy of similar oxadiazole derivatives. Results indicated that certain compounds within this class displayed significant activity against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and reaction conditions for preparing ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate?
- Methodological Answer : The synthesis involves (i) forming the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with a fluorophenyl-substituted carboxylic acid derivative under reflux in a polar solvent (e.g., DMF) , (ii) coupling the oxadiazole-pyrrole core to the glycinate moiety using a carbodiimide-based coupling agent (e.g., EDC/HOBt) at 0–5°C to minimize side reactions , and (iii) esterification of the glycine carboxyl group with ethanol under acidic catalysis. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons), oxadiazole (δ ~8.1–8.3 ppm for C5 proton), and pyrrole (δ ~6.5–7.0 ppm) groups. Use DEPT-135 to distinguish CH₂ and CH₃ in the glycinate ester .
- HRMS : Confirm molecular ion [M+H]⁺ with <5 ppm error.
- FT-IR : Validate oxadiazole C=N stretch (~1600 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
Q. What are the standard protocols for assessing its stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm. Half-life (t₁/₂) calculations use first-order kinetics. For hydrolytic stability, track ester group cleavage by LC-MS .
Advanced Research Questions
Q. How can synthetic yield be optimized for the oxadiazole ring formation?
- Methodological Answer :
- Reagent Selection : Use trimethylsilyl chloride (TMSCl) as a dehydrating agent to enhance cyclization efficiency .
- Temperature Control : Maintain 80–90°C in DMF to balance reaction rate and byproduct formation.
- Catalysis : Introduce catalytic ZnCl₂ (5 mol%) to accelerate amidoxime activation. Yield improvements of 15–20% have been reported under these conditions .
Q. How to resolve contradictions in reported bioactivity data across structural analogs?
- Methodological Answer :
- Comparative Assays : Re-evaluate activity using standardized protocols (e.g., MIC for antimicrobial studies, IC₅₀ in MTT assays for cytotoxicity) .
- Structural Analysis : Perform molecular docking to compare binding modes of analogs with target proteins (e.g., COX-2 for anti-inflammatory activity). Differences in substituent electronic effects (e.g., fluorine’s electronegativity) may explain variability .
- Metabolic Stability : Assess hepatic microsomal stability; rapid metabolism of ester groups in some analogs may reduce observed efficacy .
Q. What strategies mitigate spectral overlap in NMR characterization of complex regions (e.g., pyrrole and oxadiazole protons)?
- Methodological Answer :
- 2D NMR : Use HSQC to correlate carbon-proton pairs and resolve overlapping signals. For example, differentiate pyrrole C3-H from oxadiazole C5-H via ¹H-¹³C correlations .
- Solvent Shifting : Record spectra in DMSO-d₆ versus CDCl₃ to induce solvent-dependent chemical shift changes in aromatic protons.
- Variable Temperature NMR : Lower temperatures (e.g., –40°C) slow exchange processes, sharpening broad peaks .
Notes
- Advanced methodologies emphasize reproducibility and mechanistic insights, aligning with CRDC 2020 guidelines for chemical engineering research (e.g., RDF2050108 on process control) .
- Structural analogs (e.g., triazole derivatives in ) provide comparative frameworks for mechanistic studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
